2-(1,3-benzodioxol-5-yl)-N-[(9-ethyl-9H-carbazol-3-yl)methyl]ethanamine
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Overview
Description
[2-(2H-1,3-BENZODIOXOL-5-YL)ETHYL][(9-ETHYL-9H-CARBAZOL-3-YL)METHYL]AMINE: is a complex organic compound that features a combination of benzodioxole and carbazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(2H-1,3-BENZODIOXOL-5-YL)ETHYL][(9-ETHYL-9H-CARBAZOL-3-YL)METHYL]AMINE typically involves multi-step organic reactions. The initial step often includes the formation of the benzodioxole moiety through a cyclization reaction. This is followed by the introduction of the ethyl group via alkylation. The carbazole moiety is then synthesized separately and coupled with the benzodioxole derivative using a condensation reaction. Common reagents used in these reactions include strong bases like sodium hydride and catalysts such as palladium on carbon.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
[2-(2H-1,3-BENZODIOXOL-5-YL)ETHYL][(9-ETHYL-9H-CARBAZOL-3-YL)METHYL]AMINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the compound, enhancing its chemical diversity.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as ketones, alcohols, and substituted amines.
Scientific Research Applications
Chemistry
In chemistry, [2-(2H-1,3-BENZODIOXOL-5-YL)ETHYL][(9-ETHYL-9H-CARBAZOL-3-YL)METHYL]AMINE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound is investigated for its potential as a pharmacophore. Its structural features make it a candidate for the development of new drugs targeting various biological pathways.
Medicine
In medicine, the compound is studied for its potential therapeutic effects. It may exhibit activity against certain diseases, making it a promising lead compound for drug development.
Industry
In the industrial sector, [2-(2H-1,3-BENZODIOXOL-5-YL)ETHYL][(9-ETHYL-9H-CARBAZOL-3-YL)METHYL]AMINE is used in the production of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of [2-(2H-1,3-BENZODIOXOL-5-YL)ETHYL][(9-ETHYL-9H-CARBAZOL-3-YL)METHYL]AMINE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved include signal transduction cascades and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- [2-(2H-1,3-BENZODIOXOL-5-YL)ETHYL]AMINE
- [9-ETHYL-9H-CARBAZOL-3-YL]METHYLAMINE
- [2-(2H-1,3-BENZODIOXOL-5-YL)ETHYL][(9-METHYL-9H-CARBAZOL-3-YL)METHYL]AMINE
Uniqueness
Compared to similar compounds, [2-(2H-1,3-BENZODIOXOL-5-YL)ETHYL][(9-ETHYL-9H-CARBAZOL-3-YL)METHYL]AMINE stands out due to its unique combination of benzodioxole and carbazole moieties. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C24H24N2O2 |
---|---|
Molecular Weight |
372.5 g/mol |
IUPAC Name |
2-(1,3-benzodioxol-5-yl)-N-[(9-ethylcarbazol-3-yl)methyl]ethanamine |
InChI |
InChI=1S/C24H24N2O2/c1-2-26-21-6-4-3-5-19(21)20-13-18(7-9-22(20)26)15-25-12-11-17-8-10-23-24(14-17)28-16-27-23/h3-10,13-14,25H,2,11-12,15-16H2,1H3 |
InChI Key |
CNLUJCLUKUPZOQ-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)CNCCC3=CC4=C(C=C3)OCO4)C5=CC=CC=C51 |
Origin of Product |
United States |
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